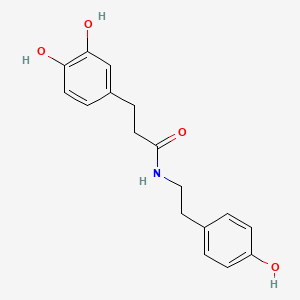

Dihydro-N-Caffeoyltyramine

Description

Dihydro-N-Caffeoyltyramine has been reported in Lycium chinense with data available.

structure in first source

Structure

2D Structure

3D Structure

Properties

CAS No. |

501939-19-1 |

|---|---|

Molecular Formula |

C17H19NO4 |

Molecular Weight |

301.34 g/mol |

IUPAC Name |

3-(3,4-dihydroxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]propanamide |

InChI |

InChI=1S/C17H19NO4/c19-14-5-1-12(2-6-14)9-10-18-17(22)8-4-13-3-7-15(20)16(21)11-13/h1-3,5-7,11,19-21H,4,8-10H2,(H,18,22) |

InChI Key |

RIYORZPRGANLCW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1CCNC(=O)CCC2=CC(=C(C=C2)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Dihydro-N-Caffeoyltyramine: A Technical Guide to its Natural Sources, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydro-N-caffeoyltyramine, a phenolic amide found in select plant species, has garnered significant interest within the scientific community due to its potential therapeutic properties, including antioxidant, anti-inflammatory, and antifungal activities. This technical guide provides a comprehensive overview of the natural sources of this compound, detailed methodologies for its isolation and purification, and an exploration of its known biological activities and associated signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Natural Sources of this compound

This compound has been identified as a natural constituent of the root bark of Lycium chinense Miller, commonly known as the Goji berry or wolfberry plant[1]. While this is the most prominently cited source, related N-caffeoyltyramine compounds are more broadly distributed in the plant kingdom. The trans-isomer, N-trans-caffeoyltyramine, is found in a variety of plants, including:

-

Cannabis sativa (Hemp): Primarily concentrated in the seeds and hull[2][3].

-

Tribulus terrestris (Puncture Vine): Present in the fruits of the plant[4].

-

Crinum asiaticum var. sinicum : Isolated from the bulbs[5].

-

Annona crassiflora : Found in the seeds[6].

The distribution of these compounds can vary significantly between different plant tissues[2]. For instance, in Lycium chinense, the root bark is the primary location for these phenolic amides[2].

Isolation and Purification Protocols

The isolation of this compound from its natural sources typically involves a multi-step process of extraction and chromatographic separation. The following is a generalized experimental protocol based on methodologies reported for phenolic amides from Lycium chinense and other plant materials.

General Experimental Workflow

References

- 1. n-trans-caffeoyltyramine | 103188-48-3 | Benchchem [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Nine compounds from the root bark of Lycium chinense and their anti-inflammatory activitieslammatory activitiesretain--> - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure-antiradical activity relationships of 25 natural antioxidant phenolic compounds from different classes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Kukoamine A from the root bark of Lycium chinense Miller enhances mobility in an aged Caenorhabditis elegans model by regulating mitochondrial function through HSF-1-mediated upregulation of heat shock proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Dihydro-N-Caffeoyltyramine: A Technical Guide to its Antioxidant Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydro-N-Caffeoyltyramine, also known as N-trans-caffeoyltyramine, is a phenolic amide demonstrating significant antioxidant properties. This technical guide provides an in-depth overview of its antioxidant capabilities, detailing its mechanisms of action, summarizing available quantitative data, and outlining relevant experimental protocols. The information is intended to support research and development efforts in the fields of pharmacology, drug discovery, and nutritional science.

Core Antioxidant Mechanisms

This compound exerts its antioxidant effects through a combination of direct radical scavenging and indirect cellular mechanisms. Its chemical structure, featuring a catechol group, is crucial for its ability to donate hydrogen atoms or electrons to neutralize free radicals[1]. The antioxidant capacity of this compound is considered comparable to that of quercetin, a well-established antioxidant flavonoid[1].

Direct Radical Scavenging

The primary mechanism of direct antioxidant action involves the donation of a hydrogen atom from the hydroxyl groups on the caffeoyl moiety to stabilize free radicals. This process is characteristic of phenolic antioxidants and is a key contributor to its ability to neutralize reactive oxygen species (ROS).

Indirect Cellular Antioxidant Effects

Beyond direct radical scavenging, this compound modulates cellular signaling pathways involved in the endogenous antioxidant response. Notably, it has been shown to influence the MAPK and Nrf2 signaling pathways.

MAPK Signaling Pathway: this compound has been observed to inhibit the phosphorylation of extracellular signal-regulated kinase (ERK) and c-Jun N-terminal kinase (JNK), key components of the MAPK signaling pathway. This pathway is activated by oxidative stress and can lead to both pro-survival and pro-apoptotic effects[2]. By inhibiting ERK and JNK phosphorylation, this compound can attenuate the downstream inflammatory and apoptotic responses triggered by oxidative stress.

Nrf2 Signaling Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under normal conditions, Nrf2 is kept inactive in the cytoplasm through its association with Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress, this association is disrupted, allowing Nrf2 to translocate to the nucleus and activate the transcription of a wide array of antioxidant and cytoprotective genes. While the precise mechanism of interaction is still under investigation, it is proposed that this compound may facilitate the dissociation of Nrf2 from Keap1, leading to the upregulation of endogenous antioxidant defenses.

Quantitative Antioxidant Data

The following tables summarize the available quantitative data on the antioxidant properties of this compound. It is important to note that while the compound shows strong antioxidant potential, comprehensive quantitative data from a wide range of standardized chemical assays on the pure compound is still emerging.

| Assay Type | Cell Line | IC50 Value | Reference |

| Cellular Antioxidant Activity | Human SH-SY5Y Neuroblastoma | 59 µM | [3] |

No specific IC50 values for this compound in DPPH, ABTS, FRAP, and CUPRAC chemical assays were available in the provided search results. The antioxidant activity of extracts rich in this compound suggests its significant contribution to their overall capacity.

Quantitative data on the percentage increase of antioxidant enzymes (SOD, CAT, GSH) and the percentage decrease of the lipid peroxidation marker (MDA) following treatment with pure this compound were not available in the provided search results. However, studies on related compounds and extracts containing it indicate a positive modulatory effect on these markers.

Experimental Protocols

Detailed experimental protocols for the application of antioxidant assays specifically to this compound are not extensively documented in the available literature. The following sections provide generalized protocols for key antioxidant assays that are commonly used to evaluate compounds like this compound. Researchers should adapt these protocols based on the specific properties of the compound and their experimental objectives.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow.

-

Reagent Preparation: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The concentration should be adjusted to yield an absorbance of approximately 1.0 at 517 nm.

-

Sample Preparation: Dissolve this compound in a suitable solvent (e.g., methanol or DMSO) to create a stock solution. Prepare a series of dilutions of the stock solution.

-

Assay Procedure:

-

Add a specific volume of the DPPH solution to each well of a 96-well plate.

-

Add an equal volume of the this compound dilutions to the respective wells.

-

Include a blank (solvent) and a positive control (e.g., ascorbic acid or Trolox).

-

Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance at 517 nm using a microplate reader.

-

-

Calculation: Calculate the percentage of radical scavenging activity for each concentration and determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to reduce the pre-formed ABTS radical cation, leading to a decolorization of the solution.

-

Reagent Preparation: Generate the ABTS radical cation (ABTS•+) by reacting ABTS stock solution with potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours. Dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Sample Preparation: Prepare a stock solution and serial dilutions of this compound as described for the DPPH assay.

-

Assay Procedure:

-

Add a specific volume of the diluted ABTS•+ solution to each well of a 96-well plate.

-

Add a small volume of the this compound dilutions to the respective wells.

-

Include a blank and a positive control.

-

Incubate the plate at room temperature for a specified time (e.g., 6 minutes).

-

Measure the absorbance at 734 nm.

-

-

Calculation: Calculate the percentage of ABTS•+ scavenging activity and determine the IC50 value.

Cellular Antioxidant Activity (CAA) Assay

This assay measures the ability of a compound to inhibit intracellular ROS generation in a cell-based model.[4]

-

Cell Culture: Plate a suitable cell line (e.g., HepG2) in a 96-well plate and allow them to adhere.[4]

-

Loading with Probe: Load the cells with a fluorescent probe that is sensitive to oxidation, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA).[4]

-

Treatment: Treat the cells with various concentrations of this compound.[4]

-

Induction of Oxidative Stress: Induce oxidative stress by adding a radical generator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH).[4]

-

Fluorescence Measurement: Measure the fluorescence intensity over time using a microplate reader. The antioxidant activity is inversely proportional to the fluorescence intensity.[4]

-

Calculation: Calculate the CAA value, which represents the percentage of inhibition of ROS formation.

Lipid Peroxidation Inhibition Assay (TBARS Assay)

This assay measures the formation of malondialdehyde (MDA), a major secondary product of lipid peroxidation, which reacts with thiobarbituric acid (TBA) to form a colored adduct.

-

Sample Preparation: Prepare a lipid-rich sample, such as a brain homogenate or liposomes.

-

Induction of Lipid Peroxidation: Induce lipid peroxidation using an oxidizing agent (e.g., FeSO4 and H2O2).

-

Treatment: Add different concentrations of this compound to the reaction mixture.

-

TBA Reaction: Stop the peroxidation reaction and add TBA reagent. Heat the mixture to allow the formation of the MDA-TBA adduct.

-

Measurement: Measure the absorbance of the colored product at approximately 532 nm.

-

Calculation: Calculate the percentage of inhibition of lipid peroxidation for each concentration and determine the IC50 value.

Signaling Pathway and Experimental Workflow Diagrams

Figure 1: Antioxidant mechanisms of this compound.

Figure 2: Inhibition of MAPK signaling by this compound.

Figure 3: Activation of the Nrf2 pathway by this compound.

Figure 4: Experimental workflow for antioxidant assessment.

Conclusion

This compound is a promising natural compound with multifaceted antioxidant properties. Its ability to directly scavenge free radicals, coupled with its capacity to modulate key cellular signaling pathways like MAPK and Nrf2, underscores its potential for therapeutic applications in conditions associated with oxidative stress. Further research is warranted to fully elucidate its quantitative antioxidant capacity across a range of standardized assays and to explore its efficacy in more complex biological systems. The provided information aims to serve as a valuable resource for scientists and researchers dedicated to advancing our understanding and application of this potent antioxidant.

References

- 1. n-trans-caffeoyltyramine | 103188-48-3 | Benchchem [benchchem.com]

- 2. Activation of the ERK and JNK signaling pathways caused by neuron-specific inhibition of PP2A in transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Identification of Six Flavonoids as Novel Cellular Antioxidants and Their Structure-Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Antifungal Action of Dihydro-N-Caffeoyltyramine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Dihydro-N-Caffeoyltyramine (DHCT), a phenolic amide isolated from the root bark of Lycium chinense Miller, has emerged as a compound of interest due to its noted antioxidative and antifungal properties.[1] While research has delved into its anti-inflammatory effects, the precise mechanisms underlying its antifungal activity remain a developing area of scientific inquiry. This technical guide synthesizes the current understanding and outlines potential mechanisms of action based on related compounds and general principles of antifungal research, providing a framework for future investigation.

Core Antifungal Action: Postulated Mechanisms

Direct experimental evidence detailing the antifungal mechanism of this compound is limited in the currently available scientific literature. However, based on the known antifungal effects of related phenolic compounds and general fungal biology, several key mechanisms can be postulated. These likely involve a multi-pronged attack on fungal cells, encompassing cell wall disruption, induction of oxidative stress, and triggering of programmed cell death.

Disruption of Fungal Cell Wall Integrity

The fungal cell wall is a crucial structure for maintaining cell shape, osmotic stability, and as a barrier against environmental stresses.[2] Many antifungal agents target the synthesis or integrity of this wall. It is plausible that this compound interacts with and disrupts the fungal cell wall, leading to cell lysis and death.

Hypothesized Signaling Pathway for Cell Wall Disruption:

Caption: Hypothesized interaction of DHCT with the fungal cell wall, leading to cell wall stress and subsequent cell death pathways.

Induction of Reactive Oxygen Species (ROS)

A common mechanism of action for many antifungal compounds is the induction of oxidative stress through the generation of reactive oxygen species (ROS) within the fungal cell.[3][4][5] ROS, such as superoxide anions and hydrogen peroxide, can damage cellular components including lipids, proteins, and DNA, ultimately leading to cell death.[3][4] The antioxidant properties of DHCT in mammalian cells suggest it can modulate oxidative stress, and it may have a pro-oxidant effect in fungal cells.

Potential ROS-Mediated Antifungal Pathway:

Caption: Postulated pathway of DHCT inducing oxidative stress and apoptosis in fungal cells via mitochondrial targeting.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a controlled process that can be triggered in fungi by various stressors, including antifungal agents.[6][7] Research on the related compound, N-caffeoyltyramine, has shown it can induce apoptosis in cancer cells through the activation of caspase-3.[8][9] It is conceivable that this compound could trigger a similar apoptotic cascade in fungal cells.

Generalized Apoptotic Pathway in Fungi:

Caption: A potential apoptotic pathway initiated by DHCT-induced cellular stress in fungal cells.

Quantitative Data Summary

As of this writing, there is a lack of published, peer-reviewed studies presenting specific quantitative data on the antifungal activity of this compound. To facilitate future research and provide a template for data presentation, the following tables are proposed for structuring such findings.

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound against Various Fungal Strains

| Fungal Species | Strain | MIC (µg/mL) | Reference Compound MIC (µg/mL) |

| Candida albicans | ATCC 90028 | Data Needed | Fluconazole: Data Needed |

| Aspergillus flavus | ATCC 204304 | Data Needed | Amphotericin B: Data Needed |

| Cryptococcus neoformans | H99 | Data Needed | Amphotericin B: Data Needed |

| Trichophyton rubrum | Clinical Isolate | Data Needed | Terbinafine: Data Needed |

Table 2: Inhibition of Fungal Biofilm Formation by this compound

| Fungal Species | Concentration (µg/mL) | Biofilm Inhibition (%) |

| Candida albicans | Data Needed | Data Needed |

| Data Needed | Data Needed | |

| Aspergillus fumigatus | Data Needed | Data Needed |

| Data Needed | Data Needed |

Detailed Methodologies for Key Experiments

To ensure reproducibility and standardization in the investigation of this compound's antifungal properties, the following detailed experimental protocols are recommended.

Determination of Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a fungal strain.

Materials:

-

This compound (DHCT)

-

Fungal strains (e.g., Candida albicans, Aspergillus flavus)

-

RPMI-1640 medium (with L-glutamine, without sodium bicarbonate, buffered with MOPS)

-

96-well microtiter plates

-

Spectrophotometer (for endpoint reading)

-

Dimethyl sulfoxide (DMSO) for dissolving DHCT

Protocol:

-

Prepare a stock solution of DHCT in DMSO.

-

Perform serial two-fold dilutions of DHCT in RPMI-1640 medium in the wells of a 96-well plate. The final concentrations should typically range from 0.125 to 512 µg/mL.

-

Prepare a fungal inoculum suspension and adjust the concentration to 1-5 x 10^5 CFU/mL for yeast and 0.4-5 x 10^4 CFU/mL for filamentous fungi.

-

Inoculate each well with the fungal suspension. Include a growth control (no DHCT) and a sterility control (no inoculum).

-

Incubate the plates at 35°C for 24-48 hours.

-

The MIC is determined as the lowest concentration of DHCT at which there is a significant inhibition of growth (e.g., ≥50% or ≥90% reduction) compared to the growth control, as determined visually or spectrophotometrically.

Reactive Oxygen Species (ROS) Detection Assay

Objective: To measure the intracellular accumulation of ROS in fungal cells upon treatment with this compound.

Materials:

-

Fungal cells

-

This compound

-

2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) probe

-

Phosphate-buffered saline (PBS)

-

Fluorometer or fluorescence microscope

Protocol:

-

Culture fungal cells to the mid-logarithmic phase.

-

Treat the fungal cells with various concentrations of DHCT for a specified time.

-

Harvest and wash the cells with PBS.

-

Incubate the cells with DCFH-DA (typically 10 µM) in the dark for 30-60 minutes at 37°C.

-

Wash the cells to remove excess probe.

-

Measure the fluorescence intensity using a fluorometer (excitation ~485 nm, emission ~525 nm) or visualize under a fluorescence microscope. An increase in fluorescence indicates higher intracellular ROS levels.

Experimental Workflow for ROS Detection:

References

- 1. This compound down-regulates cyclooxygenase-2 expression by inhibiting the activities of C/EBP and AP-1 transcription factors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structural diversification of fungal cell wall in response to the stress signaling and remodeling during fungal pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. protein.bio.msu.ru [protein.bio.msu.ru]

- 4. Reactive oxygen species in regulation of fungal development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Fungal responses to reactive oxygen species [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Fungal Apoptosis-Related Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. N-Caffeoyltyramine arrests growth of U937 and Jurkat cells by inhibiting protein tyrosine phosphorylation and inducing caspase-3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Dihydro-N-Caffeoyltyramine: Discovery, History, and Core Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydro-N-Caffeoyltyramine (DHCT), a phenolic amide first isolated from the root bark of Lycium chinense, has emerged as a compound of significant interest within the scientific community. Initially recognized for its potent antioxidant and antifungal properties, subsequent research has unveiled its multifaceted role as a modulator of inflammatory pathways. This technical guide provides a comprehensive overview of the discovery and history of DHCT, with a detailed exploration of its mechanism of action, particularly its inhibitory effects on the cyclooxygenase-2 (COX-2) signaling cascade. Quantitative data from key studies are presented in structured tables, and detailed experimental protocols are provided to facilitate further research and development. Diagrams generated using the DOT language illustrate the intricate signaling pathways and experimental workflows associated with DHCT's biological activity.

Discovery and History

This compound, a novel phenolic amide, was first identified and isolated from the root bark of Lycium chinense Miller, a plant with a long history of use in traditional Asian medicine. The initial discovery highlighted its significant antioxidative and anti-fungal capabilities. Structurally, DHCT is characterized by a catechol group, which is crucial for its biological activities. It is a derivative of N-caffeoyltyramine, with the distinction of a saturated propionyl linkage to the tyramine moiety.

Biological Activities and Quantitative Data

DHCT exhibits a range of biological activities, with its anti-inflammatory properties being the most extensively studied. Research has demonstrated its ability to down-regulate the expression of the pro-inflammatory enzyme cyclooxygenase-2 (COX-2). The following tables summarize the key quantitative data associated with the biological effects of DHCT and its close analogue, N-trans-caffeoyltyramine.

| Compound | Target | Assay | Cell Line | IC50 Value | Citation |

| N-trans-caffeoyltyramine | NF-κB | Luciferase Reporter Assay | HEK293 | 18.4 μM | [1] |

| N-trans-caffeoyltyramine | Cell Viability | MTT Assay | SH-SY5Y | 59 μM |

Table 1: Inhibitory Concentrations (IC50) of N-trans-caffeoyltyramine.

| Compound | Treatment | Parameter Measured | Cell Line | Effect | Citation |

| This compound | PMA | PGE2 Production | Macrophages | Dose-dependent inhibition | [2] |

| This compound | PMA | COX-2 mRNA expression | Macrophages | Suppression | [2] |

| This compound | PMA | COX-2 protein expression | Macrophages | Suppression | [2] |

| This compound | PMA | C/EBPβ protein expression | Macrophages | Reduction | [2] |

| This compound | PMA | c-jun/c-fos gene and protein expression | Macrophages | Reduction | [2] |

| This compound | PMA | ERK phosphorylation | Macrophages | Significant inhibition | [2] |

| This compound | PMA | JNK phosphorylation | Macrophages | Significant inhibition | [2] |

Table 2: Qualitative and Dose-Dependent Effects of this compound on Inflammatory Markers.

Mechanism of Action: Inhibition of the COX-2 Pathway

DHCT exerts its anti-inflammatory effects primarily through the downregulation of COX-2 expression. This is achieved by targeting key transcription factors and upstream signaling kinases. Phorbol 12-myristate 13-acetate (PMA), a potent activator of protein kinase C (PKC), is often used to induce COX-2 expression in cellular models. DHCT has been shown to counteract these PMA-induced effects.

The inhibitory mechanism of DHCT involves the suppression of the mitogen-activated protein kinase (MAPK) signaling pathways, specifically the extracellular signal-regulated kinase (ERK) and c-Jun N-terminal kinase (JNK) pathways.[2] By inhibiting the phosphorylation and subsequent activation of ERK and JNK, DHCT prevents the activation of downstream transcription factors, namely activator protein-1 (AP-1) and CCAAT/enhancer-binding protein (C/EBP).[2] AP-1, a heterodimer typically composed of c-Jun and c-Fos, and C/EBPβ are critical for the transcriptional activation of the COX-2 gene. The suppression of these transcription factors by DHCT leads to a marked decrease in COX-2 mRNA and protein levels, ultimately resulting in the reduced production of prostaglandin E2 (PGE2), a key mediator of inflammation.[2]

References

Dihydro-N-Caffeoyltyramine: A Technical Whitepaper on its Synthesis, Biological Activity, and Relationship to Tyramine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydro-N-Caffeoyltyramine (DHCT) is a phenolic amide naturally occurring in various plants, notably in the root bark of Lycium chinense. Structurally, it is an amide conjugate of dihydrocaffeic acid and the biogenic amine tyramine. This relationship to tyramine, a direct precursor in its biosynthesis, underpins its formation in plants. DHCT has garnered significant scientific interest due to its diverse and potent biological activities, including antioxidant, anti-inflammatory, and anti-fungal properties. This technical guide provides an in-depth overview of the current knowledge on this compound, with a focus on its synthesis, mechanism of action in key signaling pathways, and its biochemical relationship to tyramine. Quantitative data from relevant studies are summarized, and detailed experimental protocols for key assays are provided to facilitate further research and development.

Introduction

Phenolic amides are a class of naturally occurring compounds that have demonstrated a wide range of biological activities. Among these, this compound stands out for its potential therapeutic applications. Its structural similarity to other well-studied phenolic compounds and its direct biosynthetic link to tyramine make it a compelling subject for research in drug discovery and development. This document aims to consolidate the current technical knowledge regarding DHCT, providing a resource for researchers actively engaged in the study of this and related molecules.

Physicochemical Properties and Synthesis

This compound is chemically known as 3-(3,4-dihydroxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]propanamide[1]. Its molecular formula is C₁₇H₁₉NO₄, with a molecular weight of 301.34 g/mol [1].

Physicochemical Data

| Property | Value | Reference |

| Molecular Formula | C₁₇H₁₉NO₄ | [1] |

| Molecular Weight | 301.34 g/mol | [1] |

| IUPAC Name | 3-(3,4-dihydroxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]propanamide | [1] |

| CAS Number | 501939-19-1 | [1] |

| Melting Point | 162-164 °C | [2] |

| Boiling Point | 640.6±55.0 °C at 760 mmHg | [2] |

| Density | 1.289±0.06 g/cm³ | [2] |

Biosynthesis

The biosynthesis of this compound is intrinsically linked to the metabolism of the amino acid tyrosine. Tyramine, the direct precursor, is formed via the decarboxylation of tyrosine. The caffeoyl moiety is derived from the phenylpropanoid pathway, starting with the deamination of L-phenylalanine to form cinnamic acid, which is then hydroxylated to p-coumaric acid and subsequently to caffeic acid. The synthesis of N-caffeoyltyramines is catalyzed by tyramine N-hydroxycinnamoyl transferase (THT), which facilitates the condensation of a hydroxycinnamoyl-CoA ester (like caffeoyl-CoA) with tyramine. While the specific enzymes for the reduction of the double bond in the caffeoyl moiety to form the dihydro derivative are not fully elucidated in all plant species, it is understood to be a subsequent step in the biosynthetic pathway.

References

Methodological & Application

Application Notes and Protocols for the HPLC Analysis of Dihydro-N-Caffeoyltyramine

These application notes provide a comprehensive protocol for the identification and quantification of Dihydro-N-Caffeoyltyramine in various sample matrices, particularly from plant extracts. The methodology is intended for researchers, scientists, and professionals involved in drug development and natural product analysis.

Introduction

This compound, a phenolic amide, is a naturally occurring compound found in various plant species. It belongs to the class of hydroxycinnamic acid amides and is recognized for its diverse biological activities, including antioxidant and neuroprotective effects. Accurate and reliable quantification of this compound is crucial for quality control of herbal medicines, pharmacokinetic studies, and the development of new therapeutic agents. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used, robust, and sensitive method for the analysis of such phytochemicals.

This document outlines a detailed protocol for the HPLC analysis of this compound, including sample preparation, chromatographic conditions, and method validation parameters.

Experimental Protocols

-

Reference Standard: this compound (purity ≥ 98%)

-

Solvents:

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade, preferably deionized and filtered)

-

Phosphoric acid or Formic acid (analytical grade)

-

-

Sample Extraction Solvents:

-

Methanol or Ethanol (analytical grade)

-

Chloroform (analytical grade)

-

-

Filters: 0.22 µm or 0.45 µm syringe filters (PTFE or nylon)

A standard HPLC system equipped with the following components is required:

-

Degasser

-

Quaternary or Binary Pump

-

Autosampler

-

Column Oven

-

UV-Vis or Photodiode Array (PDA) Detector

The following table summarizes the recommended HPLC conditions for the analysis of this compound. These parameters may be optimized for specific matrices or instrumentation.

| Parameter | Recommended Condition |

| HPLC Column | Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size) |

| Mobile Phase | A: Deionized water with 0.1% phosphoric acid (or formic acid), pH adjusted to ~3.0B: Acetonitrile |

| Gradient Elution | 0-5 min: 15% B5-25 min: 15-70% B (linear gradient)25-30 min: 70% B30.1-35 min: 15% B (column re-equilibration) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection Wavelength | 280 nm and 320 nm (PDA detector recommended for spectral analysis) |

-

Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the primary stock solution with the mobile phase (initial conditions) to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.

-

Drying and Grinding: Dry the plant material at a controlled temperature (e.g., 40-50 °C) to a constant weight and then grind it into a fine powder.

-

Extraction:

-

Accurately weigh about 1.0 g of the powdered plant material into a flask.

-

Add 50 mL of methanol (or 70% ethanol).

-

Perform extraction using ultrasonication for 30-60 minutes or maceration with shaking for 24 hours at room temperature.

-

-

Filtration and Concentration:

-

Filter the extract through Whatman No. 1 filter paper.

-

The extraction can be repeated two more times to ensure complete recovery.

-

Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification (Optional - Liquid-Liquid Extraction):

-

Dissolve the dried extract in water.

-

Perform liquid-liquid extraction using a non-polar solvent like chloroform to remove interfering non-polar compounds.

-

The aqueous layer containing this compound can be further processed.

-

-

Final Sample Preparation:

-

Re-dissolve the dried extract (or the processed aqueous layer) in a known volume of the mobile phase (initial conditions).

-

Filter the solution through a 0.22 µm or 0.45 µm syringe filter before injecting it into the HPLC system.

-

Method Validation

To ensure the reliability of the analytical method, it should be validated according to the International Council for Harmonisation (ICH) guidelines. Key validation parameters are summarized below.

| Parameter | Typical Acceptance Criteria |

| Linearity | Correlation coefficient (r²) > 0.999 for the calibration curve. |

| Accuracy (Recovery) | 95-105% recovery of spiked analyte in a sample matrix. |

| Precision (RSD) | Repeatability (intra-day) and intermediate precision (inter-day) with a Relative Standard Deviation (RSD) ≤ 2%. |

| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1. |

| Limit of Quantification (LOQ) | Signal-to-noise ratio of 10:1. |

| Specificity | The peak of this compound should be well-resolved from other components in the sample matrix. Peak purity can be assessed using a PDA detector. |

| Robustness | The method should be insensitive to small, deliberate variations in parameters like mobile phase composition, pH, flow rate, and column temperature. |

Data Presentation

The quantitative data obtained from the HPLC analysis should be summarized in a clear and structured manner.

Table 1: Calibration Curve Data for this compound

| Concentration (µg/mL) | Peak Area (mAU*s) |

| 1 | [Example Value] |

| 5 | [Example Value] |

| 10 | [Example Value] |

| 25 | [Example Value] |

| 50 | [Example Value] |

| 100 | [Example Value] |

Table 2: System Suitability Test (SST) Results

| Parameter | Acceptance Criteria | Observed Value |

| Tailing Factor (T) | T ≤ 2 | [Value] |

| Theoretical Plates (N) | N > 2000 | [Value] |

| RSD of Peak Area (%) | ≤ 1.0% | [Value] |

| RSD of Retention Time (%) | ≤ 1.0% | [Value] |

Table 3: Quantification of this compound in a Sample

| Sample ID | Weight of Sample (g) | Final Volume (mL) | Peak Area | Amount (mg/g of sample) |

| Sample A | 1.02 | 10 | [Value] | [Calculated Value] |

| Sample B | 0.98 | 10 | [Value] | [Calculated Value] |

Visualizations

Caption: Workflow for the HPLC analysis of this compound.

Application Note: Quantitative Analysis of Dihydro-N-Caffeoyltyramine in Plant Extracts

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dihydro-N-Caffeoyltyramine (DHCT) is a phenolic amide compound that has been isolated from various plant sources, notably the root bark of Lycium chinense (Goji berry).[1][2] This molecule has garnered significant interest within the scientific community due to its potent biological activities, including antioxidant, anti-fungal, and significant anti-inflammatory properties.[2] Specifically, DHCT has been shown to down-regulate the expression of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway, by inhibiting the C/EBP and AP-1 transcription factors.[2] Given its therapeutic potential, accurate and robust quantitative analysis of DHCT in plant extracts is crucial for quality control, standardization of herbal products, and further pharmacological research.

This document provides detailed protocols for the quantitative analysis of DHCT using modern chromatographic techniques, including High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and High-Performance Thin-Layer Chromatography (HPTLC).

Data Presentation: Abundance in Plant Species

While quantitative data for this compound is emerging, data for the closely related and more commonly measured N-trans-caffeoyltyramine is more widely available. The analytical methods described herein are suitable for both compounds. The following table summarizes the content of N-trans-caffeoyltyramine found in different plant species, providing a reference for expected concentration ranges.

| Plant Species | Plant Part | Compound | Concentration Range | Reference |

| Cannabis sativa L. (Hemp) | Seeds / Hull | N-trans-caffeoyltyramine | 390.22 - 723 µg/g | [1] |

| Cannabis sativa L. (Hemp) | Inflorescences | N-trans-caffeoyltyramine | 0.1 - 76.2 mg/kg | [3] |

| Lycium chinense | Root Bark | N-trans-caffeoyltyramine | 0.00185% (18.5 µg/g) | [1] |

| Solanum jabrense | Aerial Parts | N-trans-caffeoyltyramine | Isolated | [4] |

Experimental Protocols & Methodologies

A generalized workflow for the analysis is presented below, followed by detailed protocols for sample preparation and specific analytical techniques.

Protocol: Sample Preparation from Plant Material

This protocol outlines the extraction of DHCT and other phenolic amides from a dried plant matrix.

-

Drying and Homogenization: Dry the collected plant material (e.g., root bark, leaves, seeds) at 40-50°C to a constant weight. Grind the dried material into a fine powder (e.g., 40-60 mesh) to ensure homogeneity and increase the surface area for extraction.

-

Solvent Extraction:

-

Filtration and Concentration:

-

Allow the mixture to cool to room temperature and filter it through Whatman No. 1 filter paper or a similar grade to remove solid plant debris.

-

Wash the residue with a small volume of the extraction solvent to ensure complete recovery.

-

Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude extract.

-

-

Sample Reconstitution and Cleanup:

-

Reconstitute the dried extract in a known volume (e.g., 5.0 mL) of the initial mobile phase to be used for chromatographic analysis.

-

For cleaner samples, especially for LC-MS/MS analysis, a Solid-Phase Extraction (SPE) step can be employed using a C18 cartridge to remove interfering compounds.[6]

-

Filter the final solution through a 0.22 or 0.45 µm syringe filter before injection into the analytical instrument.

-

Protocol: Quantitative Analysis by HPLC-UV/DAD

High-Performance Liquid Chromatography with a UV or Diode-Array Detector is a robust and widely available technique for quantification.[1]

-

Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode-Array Detector (DAD).

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[7][8]

-

Mobile Phase: A gradient elution is typically used.

-

Solvent A: Water with 0.1% Formic Acid or Trifluoroacetic Acid (TFA).

-

Solvent B: Acetonitrile or Methanol.

-

Example Gradient: Start with 10% B, increase to 60% B over 30 minutes, then to 90% B for 5 minutes, hold for 5 minutes, and return to initial conditions for equilibration.[7]

-

-

Flow Rate: 1.0 mL/min.[8]

-

Column Temperature: 30-35°C.[7]

-

Injection Volume: 10-20 µL.

-

Detection: Monitor at a wavelength around 280-330 nm. A DAD allows for the acquisition of the full UV spectrum to confirm peak purity and identity against a reference standard.

-

-

Quantification:

-

Prepare a stock solution of this compound reference standard in methanol or DMSO.

-

Create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the mobile phase.

-

Inject the standards to construct a calibration curve by plotting peak area against concentration. The curve should have a correlation coefficient (r²) > 0.99.

-

Inject the prepared plant extracts and determine the concentration of DHCT based on the peak area and the calibration curve.

-

Protocol: Quantitative Analysis by LC-MS/MS

For high sensitivity and selectivity, especially in complex matrices, Liquid Chromatography-Tandem Mass Spectrometry is the method of choice.[9][10]

-

Instrumentation: An LC system (as above) coupled to a triple quadrupole (QqQ) or QTRAP mass spectrometer with an electrospray ionization (ESI) source.[11]

-

Chromatographic Conditions: Similar to the HPLC method, but often using UPLC (sub-2-µm particle) columns for faster analysis times.[10]

-

Mass Spectrometer Conditions:

-

Ionization Mode: ESI, typically in negative mode for phenolic compounds, but positive mode should also be tested.

-

Analysis Mode: Multiple Reaction Monitoring (MRM) for highest sensitivity and specificity.[12]

-

MRM Transition: This must be optimized by infusing the DHCT standard. For DHCT (Molecular Weight: 301.34 g/mol ), the precursor ion [M-H]⁻ would be m/z 300.3. Product ions would be determined experimentally by fragmentation (e.g., loss of the tyramine moiety).

-

Instrument Parameters: Optimize parameters such as declustering potential (DP), collision energy (CE), and source temperature for the specific DHCT transition.

-

-

Quantification:

-

Calibration curve construction is similar to the HPLC method, but often extends to lower concentrations (e.g., ng/mL range).

-

An internal standard (IS), ideally a stable isotope-labeled version of DHCT, should be used to correct for matrix effects and variations in instrument response.

-

Quantify DHCT in samples by comparing the analyte/IS peak area ratio against the calibration curve.

-

Relevant Biological Pathways

Biosynthesis of this compound

DHCT is synthesized in plants through the phenylpropanoid and amino acid metabolic pathways. The process begins with the amino acids L-phenylalanine and L-tyrosine. L-phenylalanine is converted to caffeic acid, while L-tyrosine is decarboxylated to form tyramine. These two intermediates are then conjugated. The final "dihydro" form results from the saturation of the double bond in the caffeoyl moiety.[3][13][14]

Anti-Inflammatory Signaling Pathway of DHCT

DHCT exerts its anti-inflammatory effects by intervening in the MAP kinase signaling cascade. It inhibits the activation of ERK and JNK, which are upstream kinases responsible for activating the transcription factors AP-1 and C/EBP.[2] By blocking this pathway, DHCT prevents the expression of the pro-inflammatory enzyme COX-2 and subsequent production of prostaglandin E2 (PGE2).[2]

References

- 1. n-trans-caffeoyltyramine | 103188-48-3 | Benchchem [benchchem.com]

- 2. This compound down-regulates cyclooxygenase-2 expression by inhibiting the activities of C/EBP and AP-1 transcription factors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Exploring the Lesser-Known Bioactive Natural Products of Plant Species of the Genus Cannabis L.: Alkaloids, Phenolic Compounds, and Their Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Evaluation of Bioactive Functions and Quantitative Analysis of Phenolic Compounds of Glehnia littoralis from Different Regions [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Development and Verification of a Precolumn Derivatization LC-MS/MS Method for the Pharmacokinetic Study of Houttuynine of Houttuynia Essential Oil - PMC [pmc.ncbi.nlm.nih.gov]

- 10. lcms.cz [lcms.cz]

- 11. researchgate.net [researchgate.net]

- 12. A Method for LC-MS/MS Profiling of Coumarins in Zanthoxylum zanthoxyloides (Lam.) B. Zepernich and Timler Extracts and Essential Oils [mdpi.com]

- 13. Natural Bioactive Cinnamoyltyramine Alkylamides and Co-Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

Application Notes and Protocols for Testing the Antioxidant Capacity of Dihydro-N-Caffeoyltyramine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydro-N-Caffeoyltyramine, a phenolic amide found in various plants, has garnered significant interest for its potent antioxidant properties. As a derivative of caffeic acid and tyramine, its structure lends itself to effective free radical scavenging and modulation of cellular oxidative stress pathways. These application notes provide a comprehensive overview of the methodologies used to assess the antioxidant capacity of this compound, offering detailed experimental protocols and data presentation for researchers in drug discovery and natural product chemistry.

The antioxidant activity of a compound can be evaluated through various assays, each with a distinct mechanism. This document outlines four common methods: the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, the FRAP (Ferric Reducing Antioxidant Power) assay, and the ORAC (Oxygen Radical Absorbance Capacity) assay. Understanding the principles and execution of these assays is crucial for the accurate determination and comparison of the antioxidant potential of this compound.

Data Presentation

The antioxidant capacity of this compound and its close structural analog, N-trans-caffeoyltyramine, has been evaluated using various standard assays. The following table summarizes the available quantitative data, providing a comparative overview of its potency. Please note that due to limited direct data on this compound for all assays, data for N-trans-caffeoyltyramine is included as a reasonable proxy, given the structural similarity.

| Assay | Compound | Result | Unit | Reference |

| DPPH Radical Scavenging Activity | N-trans-caffeoyltyramine | 41.62 | µM (IC50) | [1] |

| Oxygen Radical Absorbance Capacity (ORAC) | N-trans-caffeoyltyramine | 8.9 | Trolox Equivalents | |

| ABTS Radical Cation Scavenging Activity | This compound | Data not available | - | |

| Ferric Reducing Antioxidant Power (FRAP) | This compound | Data not available | - |

Signaling Pathway

This compound exerts its antioxidant and anti-inflammatory effects by modulating specific intracellular signaling pathways. A key mechanism involves the inhibition of the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically targeting the phosphorylation of Extracellular signal-Regulated Kinase (ERK) and c-Jun N-terminal Kinase (JNK). This inhibition prevents the activation of downstream transcription factors, namely Activator Protein-1 (AP-1) and CCAAT/enhancer-binding protein (C/EBP), which are crucial for the expression of pro-inflammatory and oxidative stress-related genes like Cyclooxygenase-2 (COX-2).

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, which results in a color change from purple to yellow. The decrease in absorbance at 517 nm is proportional to the radical scavenging activity of the sample.

Materials:

-

This compound

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol (or Ethanol)

-

96-well microplate

-

Microplate reader

Protocol:

-

Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark bottle to protect it from light.

-

Sample Preparation: Prepare a stock solution of this compound in methanol. From the stock solution, prepare a series of dilutions to obtain a range of concentrations.

-

Assay Procedure:

-

In a 96-well microplate, add 100 µL of the DPPH solution to each well.

-

Add 100 µL of the this compound dilutions to the respective wells.

-

For the control, add 100 µL of methanol instead of the sample.

-

For the blank, add 200 µL of methanol.

-

-

Incubation: Incubate the microplate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

Where:

-

A_control is the absorbance of the control.

-

A_sample is the absorbance of the sample. The IC50 value (the concentration of the sample that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the concentration of this compound.

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Principle: This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The ABTS radical is generated by the oxidation of ABTS with potassium persulfate. In the presence of an antioxidant, the blue/green ABTS•+ is reduced back to its colorless neutral form. The decrease in absorbance at 734 nm is proportional to the antioxidant activity.

Materials:

-

This compound

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt

-

Potassium persulfate

-

Phosphate Buffered Saline (PBS) or Ethanol

-

96-well microplate

-

Microplate reader

Protocol:

-

Preparation of ABTS radical cation (ABTS•+) solution:

-

Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

-

Mix the two solutions in a 1:1 (v/v) ratio and allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+.

-

-

Working ABTS•+ Solution: Dilute the stock ABTS•+ solution with PBS or ethanol to an absorbance of 0.700 ± 0.02 at 734 nm.

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent and make serial dilutions.

-

Assay Procedure:

-

Add 190 µL of the working ABTS•+ solution to each well of a 96-well microplate.

-

Add 10 µL of the this compound dilutions to the respective wells.

-

For the control, add 10 µL of the solvent instead of the sample.

-

-

Incubation: Incubate the plate at room temperature for 6 minutes.

-

Measurement: Measure the absorbance at 734 nm.

-

Calculation: The percentage of ABTS•+ scavenging is calculated as:

The results can also be expressed as Trolox Equivalents (TE) by creating a standard curve with Trolox.

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The reduction is monitored by the formation of a blue-colored ferrous-tripyridyltriazine (Fe²⁺-TPTZ) complex, which has a maximum absorbance at 593 nm. The change in absorbance is proportional to the reducing power of the antioxidants.

Materials:

-

This compound

-

FRAP reagent:

-

300 mM Acetate buffer (pH 3.6)

-

10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl

-

20 mM FeCl₃·6H₂O in water

-

-

96-well microplate

-

Microplate reader

Protocol:

-

Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.

-

Sample Preparation: Prepare a stock solution of this compound and serial dilutions in a suitable solvent.

-

Assay Procedure:

-

Add 180 µL of the FRAP reagent to each well of a 96-well microplate.

-

Add 20 µL of the this compound dilutions to the respective wells.

-

For the blank, add 20 µL of the solvent.

-

-

Incubation: Incubate the plate at 37°C for 4 minutes.

-

Measurement: Measure the absorbance at 593 nm.

-

Calculation: The antioxidant capacity is determined from a standard curve of FeSO₄·7H₂O and expressed as Fe²⁺ equivalents or Trolox Equivalents.

ORAC (Oxygen Radical Absorbance Capacity) Assay

Principle: The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals. The assay quantifies the decay of fluorescence of a probe (e.g., fluorescein) in the presence of a radical generator (e.g., AAPH). The presence of an antioxidant delays the fluorescence decay, and the area under the fluorescence decay curve (AUC) is proportional to the antioxidant capacity.

Materials:

-

This compound

-

Fluorescein sodium salt

-

AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)

-

Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) as a standard

-

Phosphate buffer (75 mM, pH 7.4)

-

Black 96-well microplate

-

Fluorescence microplate reader with an incubator

Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of fluorescein in phosphate buffer.

-

Prepare a fresh solution of AAPH in phosphate buffer before each use.

-

Prepare a stock solution of Trolox and this compound in a suitable solvent and make serial dilutions in phosphate buffer.

-

-

Assay Procedure:

-

In a black 96-well microplate, add 150 µL of the fluorescein solution to each well.

-

Add 25 µL of the this compound dilutions or Trolox standards to the respective wells.

-

For the blank, add 25 µL of phosphate buffer.

-

-

Incubation: Incubate the plate at 37°C for 10 minutes in the plate reader.

-

Reaction Initiation and Measurement:

-

Add 25 µL of the AAPH solution to each well to start the reaction.

-

Immediately begin recording the fluorescence every minute for at least 60 minutes. The excitation wavelength is typically 485 nm and the emission wavelength is 520 nm.

-

-

Calculation:

-

Calculate the Area Under the Curve (AUC) for each sample, standard, and the blank.

-

Calculate the Net AUC for each sample and standard by subtracting the AUC of the blank.

-

The ORAC value is expressed as Trolox Equivalents (TE) by comparing the Net AUC of the sample to the Net AUC of the Trolox standard curve.

-

Experimental Workflow

References

Application Notes and Protocols for Antifungal Susceptibility Testing of Dihydro-N-Caffeoyltyramine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydro-N-Caffeoyltyramine, a phenolic amide compound, has demonstrated notable antifungal properties. This document provides detailed application notes and standardized protocols for conducting antifungal susceptibility testing of this compound. The information herein is intended to guide researchers in evaluating its efficacy against various fungal pathogens and to provide a framework for further investigation into its mechanism of action.

Application Notes

Compound Profile: this compound

This compound is a naturally occurring phenolic amide found in various plants. Preliminary studies indicate that it possesses significant antifungal activity against a range of yeasts, including pathogenic species.

Antifungal Activity:

Initial screenings have shown that this compound is potent in a concentration range of 5-10 µg/mL against several fungal species, including Candida albicans, Saccharomyces cerevisiae, and Trichosporon species. A key biological effect observed is the inhibition of the dimorphic transition in Candida albicans, a critical virulence factor for this opportunistic pathogen. This suggests that this compound may not only inhibit fungal growth but also attenuate its pathogenicity.

Mechanism of Action (Hypothesized):

The precise antifungal mechanism of this compound is not yet fully elucidated. However, based on the activity of similar phenolic compounds, a multi-target mechanism is proposed. It is hypothesized that the compound may disrupt the integrity of the fungal cell wall and membrane, leading to increased permeability and leakage of cellular components. Furthermore, phenolic compounds are known to induce oxidative stress within fungal cells by generating reactive oxygen species (ROS). This oxidative imbalance can damage vital cellular components such as proteins, lipids, and DNA, ultimately leading to cell death.

Safety Profile:

An important characteristic of this compound is its lack of hemolytic activity against human erythrocytes at its effective antifungal concentrations. This favorable preliminary safety profile suggests a potential for selective toxicity towards fungal cells over host cells, a desirable attribute for any potential antifungal therapeutic.

Data Presentation

The following table summarizes the currently available quantitative data on the antifungal activity of this compound. Further research is required to establish precise Minimum Inhibitory Concentration (MIC) values against a broader range of fungal species.

| Fungal Species | Activity Range (µg/mL) | Key Observation |

| Candida albicans | 5 - 10 | Inhibition of dimorphic transition |

| Saccharomyces cerevisiae | 5 - 10 | Growth inhibition |

| Trichosporon spp. | 5 - 10 | Growth inhibition |

Experimental Protocols

The following protocols are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) for antifungal susceptibility testing of yeasts, adapted for a natural product like this compound.

Protocol 1: Broth Microdilution Antifungal Susceptibility Testing (Adapted from CLSI M27-A2)

This method determines the Minimum Inhibitory Concentration (MIC) of this compound against yeast isolates.

Materials:

-

This compound (stock solution prepared in a suitable solvent, e.g., DMSO)

-

Fungal isolates (e.g., Candida albicans, Saccharomyces cerevisiae, Trichosporon spp.)

-

RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

-

Sterile 96-well microtiter plates

-

Sterile saline or phosphate-buffered saline (PBS)

-

Spectrophotometer or microplate reader

-

Incubator (35°C)

-

Positive control antifungal (e.g., Fluconazole)

-

Solvent control (e.g., DMSO)

Procedure:

-

Preparation of Fungal Inoculum: a. Subculture the yeast isolate on a suitable agar medium (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours. b. Prepare a suspension of the yeast colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL). c. Dilute this suspension 1:1000 in RPMI-1640 medium to obtain the final inoculum concentration of 1-5 x 10^3 CFU/mL.

-

Preparation of Drug Dilutions: a. Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in DMSO). b. Perform serial two-fold dilutions of the stock solution in RPMI-1640 medium in the 96-well plate to achieve a range of final concentrations to be tested (e.g., 0.125 to 64 µg/mL). c. Include a positive control (e.g., Fluconazole) with a known MIC range. d. Include a solvent control with the highest concentration of the solvent used. e. Include a growth control well containing only the fungal inoculum and medium. f. Include a sterility control well containing only the medium.

-

Inoculation and Incubation: a. Add 100 µL of the prepared fungal inoculum to each well containing the drug dilutions, positive control, solvent control, and growth control. b. The final volume in each well should be 200 µL. c. Incubate the microtiter plate at 35°C for 24-48 hours.

-

Determination of MIC: a. After incubation, determine the MIC by visual inspection or by using a microplate reader to measure the optical density (OD) at a suitable wavelength (e.g., 530 nm). b. The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control.

Protocol 2: Inhibition of Candida albicans Dimorphic Transition

This protocol assesses the effect of this compound on the yeast-to-hyphae transition of Candida albicans.

Materials:

-

Candida albicans isolate

-

Yeast Peptone Dextrose (YPD) broth

-

Serum (e.g., Fetal Bovine Serum) or other hyphae-inducing medium

-

This compound

-

Microscope slides and coverslips

-

Microscope

Procedure:

-

Yeast Culture Preparation: a. Grow C. albicans in YPD broth overnight at 30°C to obtain a yeast-phase culture. b. Wash the cells with sterile PBS.

-

Induction of Hyphal Growth: a. Resuspend the yeast cells in a hyphae-inducing medium (e.g., RPMI-1640 with 10% serum) to a concentration of approximately 1 x 10^6 cells/mL. b. Prepare different concentrations of this compound in the inducing medium. c. Include a control with no compound.

-

Incubation and Observation: a. Incubate the cell suspensions at 37°C for 3-4 hours. b. After incubation, take aliquots from each condition and observe the cell morphology under a microscope. c. Quantify the percentage of yeast cells, germ tubes, and true hyphae in at least 100 cells per condition.

-

Analysis: a. Compare the morphology of C. albicans in the presence of this compound to the control. b. Determine the concentration at which the compound effectively inhibits the yeast-to-hyphae transition.

Visualizations

Application Notes and Protocols for Cell-Based Assays to Determine the Activity of Dihydro-N-Caffeoyltyramine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydro-N-Caffeoyltyramine (DHCT) is a phenolic amide with demonstrated antioxidant, anti-inflammatory, and neuroprotective properties. This document provides detailed protocols for a range of cell-based assays to enable researchers to effectively evaluate the biological activity of DHCT. The protocols are designed to be comprehensive and easy to follow, facilitating research into the therapeutic potential of this compound.

Data Summary

The following tables summarize the quantitative data on the biological activity of this compound (DHCT) and its structural analog, N-trans-caffeoyltyramine (TNC).

Table 1: Anti-Inflammatory Activity of this compound (DHCT)

| Assay | Cell Line | Stimulant | Measured Parameter | Concentration of DHCT | % Inhibition / Effect | Reference |

| COX-2 Protein Expression | Murine Macrophages | PMA | COX-2 Protein Level | 10 µM | Significant Inhibition | [1] |

| 25 µM | Strong Inhibition | [1] | ||||

| 50 µM | Very Strong Inhibition | [1] | ||||

| PGE2 Production | Murine Macrophages | PMA | PGE2 Concentration | 10 µM | ~25% | [1] |

| 25 µM | ~50% | [1] | ||||

| 50 µM | ~75% | [1] |

Table 2: Neuroprotective Effects of N-trans-caffeoyltyramine (TNC) in PC12 Cells

| Assay | Stressor | Measured Parameter | TNC Concentration | Outcome | Reference |

| Cell Viability (MTT Assay) | H₂O₂ | % Cell Viability | 5 µM | Increased viability | [2] |

| 10 µM | Increased viability | [2] | |||

| 20 µM | Increased viability | [2] | |||

| 40 µM | Increased viability | [2] | |||

| Antioxidant Enzyme Activity | H₂O₂ | Catalase (CAT) Activity | 5-40 µM | Dose-dependent increase | [2] |

| H₂O₂ | Superoxide Dismutase (SOD) Activity | 5-40 µM | Dose-dependent increase | [2] | |

| H₂O₂ | Glutathione (GSH) Level | 5-40 µM | Dose-dependent increase | [2] | |

| Lipid Peroxidation | H₂O₂ | Malondialdehyde (MDA) Level | 5-40 µM | Dose-dependent decrease | [2] |

| Intracellular ROS | H₂O₂ | ROS Formation | 5-40 µM | Dose-dependent attenuation | [2] |

Signaling Pathways and Experimental Workflows

References

- 1. This compound down-regulates cyclooxygenase-2 expression by inhibiting the activities of C/EBP and AP-1 transcription factors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Neuroprotective effect of trans-N-caffeoyltyramine from Lycium chinense against H2O2 induced cytotoxicity in PC12 cells by attenuating oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Dihydro-N-Caffeoyltyramine Anti-inflammatory Assay

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive set of protocols for evaluating the anti-inflammatory properties of Dihydro-N-Caffeoyltyramine (DHCT). The methodologies detailed herein are based on established in vitro assays using the RAW 264.7 macrophage cell line, a widely accepted model for studying inflammation.

Introduction

This compound is a phenolic amide with demonstrated antioxidant and anti-inflammatory activities. Its potential as a therapeutic agent for inflammatory diseases warrants a standardized approach to assess its efficacy. These application notes outline the experimental procedures to quantify the inhibitory effects of DHCT on key inflammatory mediators and elucidate its mechanism of action through the analysis of relevant signaling pathways.

Data Presentation

The following tables summarize the expected quantitative data from the described experimental protocols. These tables are designed for easy comparison of the anti-inflammatory effects of this compound at various concentrations.

Table 1: Effect of this compound on Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

| Treatment Group | Concentration (µM) | NO Production (µM) | % Inhibition | IC50 (µM) |

| Control (untreated) | - | |||

| LPS (1 µg/mL) | - | |||

| LPS + DHCT | 1 | |||

| LPS + DHCT | 5 | |||

| LPS + DHCT | 10 | |||

| LPS + DHCT | 25 | |||

| LPS + DHCT | 50 |

Table 2: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Macrophages

| Cytokine | Treatment Group | Concentration (µM) | Cytokine Level (pg/mL) | % Inhibition |

| TNF-α | LPS (1 µg/mL) | - | ||

| LPS + DHCT | 10 | |||

| LPS + DHCT | 50 | |||

| IL-6 | LPS (1 µg/mL) | - | ||

| LPS + DHCT | 10 | |||

| LPS + DHCT | 50 | |||

| IL-1β | LPS (1 µg/mL) | - | ||

| LPS + DHCT | 10 | |||

| LPS + DHCT | 50 |

Table 3: Densitometric Analysis of iNOS and COX-2 Protein Expression in LPS-Stimulated RAW 264.7 Macrophages Treated with this compound

| Protein | Treatment Group | Concentration (µM) | Relative Band Intensity (to β-actin) | % Inhibition |

| iNOS | LPS (1 µg/mL) | - | ||

| LPS + DHCT | 10 | |||

| LPS + DHCT | 50 | |||

| COX-2 | LPS (1 µg/mL) | - | ||

| LPS + DHCT | 10 | |||

| LPS + DHCT | 50 |

Table 4: Densitometric Analysis of NF-κB and MAPK Pathway Protein Phosphorylation in LPS-Stimulated RAW 264.7 Macrophages Treated with this compound

| Protein | Treatment Group | Concentration (µM) | Relative Band Intensity (Phospho/Total) | % Inhibition |

| p-p65/p65 | LPS (1 µg/mL) | - | ||

| LPS + DHCT | 10 | |||

| LPS + DHCT | 50 | |||

| p-p38/p38 | LPS (1 µg/mL) | - | ||

| LPS + DHCT | 10 | |||

| LPS + DHCT | 50 | |||

| p-JNK/JNK | LPS (1 µg/mL) | - | ||

| LPS + DHCT | 10 | |||

| LPS + DHCT | 50 | |||

| p-ERK/ERK | LPS (1 µg/mL) | - | ||

| LPS + DHCT | 10 | |||

| LPS + DHCT | 50 |

Experimental Protocols

Cell Culture and Treatment

Cell Line: Murine macrophage cell line RAW 264.7.

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

Treatment Protocol:

-

Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well for NO assay, 24-well for ELISA, 6-well for Western blot) and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound (dissolved in a suitable solvent like DMSO, with final solvent concentration not exceeding 0.1%) for 1-2 hours.

-

Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for the indicated time (e.g., 24 hours for NO and cytokine assays, shorter time points for signaling pathway analysis).

-

Include appropriate controls: untreated cells, cells treated with vehicle (DMSO), and cells treated with LPS only.

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the accumulation of nitrite, a stable metabolite of NO, in the cell culture supernatant.

Materials:

-

Griess Reagent:

-

Solution A: 1% (w/v) sulfanilamide in 5% phosphoric acid.

-

Solution B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride in water.

-

Mix equal volumes of Solution A and Solution B immediately before use.

-

-

Sodium nitrite (NaNO2) standard solution (for standard curve).

-

96-well microplate reader.

Protocol:

-

After the 24-hour incubation period with DHCT and LPS, collect 50 µL of the cell culture supernatant from each well of a 96-well plate.

-

Add 50 µL of the freshly prepared Griess Reagent to each supernatant sample.

-

Incubate the plate at room temperature for 10-15 minutes in the dark.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Prepare a standard curve using serial dilutions of the sodium nitrite standard solution to calculate the nitrite concentration in the samples.

-

The percentage of NO inhibition is calculated as follows: % Inhibition = [1 - (Absorbance of treated sample / Absorbance of LPS control)] x 100

Pro-inflammatory Cytokine Measurement (ELISA)

This protocol is for the quantification of Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β) in the cell culture supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.

Materials:

-

Commercially available ELISA kits for mouse TNF-α, IL-6, and IL-1β.

-

Microplate reader.

Protocol:

-

Collect the cell culture supernatants after the 24-hour treatment period.

-

Centrifuge the supernatants to remove any cellular debris.

-

Perform the ELISA according to the manufacturer's instructions provided with the specific kit.

-

Briefly, this typically involves adding the supernatant to antibody-coated wells, followed by incubation with a detection antibody and a substrate for color development.

-

Measure the absorbance at the recommended wavelength.

-

Calculate the cytokine concentrations based on the standard curve generated with recombinant cytokines provided in the kit.

-

The percentage of cytokine inhibition is calculated as follows: % Inhibition = [1 - (Concentration in treated sample / Concentration in LPS control)] x 100

Western Blot Analysis for iNOS, COX-2, and Signaling Proteins

This protocol is used to determine the protein expression levels of inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and the phosphorylation status of key proteins in the NF-κB (p65) and MAPK (p38, JNK, ERK) signaling pathways.

Materials:

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

BCA protein assay kit.

-

SDS-PAGE gels.

-

PVDF or nitrocellulose membranes.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies: anti-iNOS, anti-COX-2, anti-p65, anti-phospho-p65, anti-p38, anti-phospho-p38, anti-JNK, anti-phospho-JNK, anti-ERK, anti-phospho-ERK, and anti-β-actin (as a loading control).

-

HRP-conjugated secondary antibodies.

-

Chemiluminescent substrate.

-

Imaging system.

Protocol:

-

After the appropriate treatment period, wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Centrifuge the lysates to pellet cellular debris and collect the supernatant.

-

Determine the protein concentration of each lysate using the BCA protein assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities using densitometry software and normalize to the loading control (β-actin). For phosphorylated proteins, normalize to the total protein levels.

Mandatory Visualization

Caption: Experimental workflow for assessing the anti-inflammatory effects of this compound.

Caption: this compound inhibits the NF-κB signaling pathway.

Caption: this compound inhibits the MAPK signaling pathway.

Dihydro-N-Caffeoyltyramine: Application Notes and Protocols for Use as a Reference Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydro-N-Caffeoyltyramine is a phenolic amide compound found in various plants, notably in the root bark of Lycium chinense (Goji berry).[] As a fully characterized chemical entity, it serves as an essential reference standard in analytical method development, validation, and quality control applications within the pharmaceutical and natural product industries.[2] Its documented biological activities, including antioxidant, anti-inflammatory, and antifungal properties, make it a valuable tool for researchers investigating potential therapeutic agents.[][3][4] This document provides detailed application notes and experimental protocols for the effective use of this compound as a reference standard.

Chemical and Physical Properties

A comprehensive understanding of the physicochemical properties of this compound is crucial for its proper handling, storage, and application as a reference standard.

| Property | Value | Source |

| CAS Number | 501939-19-1 | [2] |

| Molecular Formula | C₁₇H₁₉NO₄ | [2][5] |

| Molecular Weight | 301.34 g/mol | [2][5] |

| Appearance | White to off-white solid | [] |

| Melting Point | 162-164 °C | [] |

| Solubility | Soluble in DMSO | [6] |

| Storage | Powder: -20°C for up to 3 years. In solvent: -80°C for up to 1 year. | [4] |

Application Notes

Analytical Standard for High-Performance Liquid Chromatography (HPLC)

This compound is utilized as a primary reference standard for the identification and quantification of this analyte in various matrices, including plant extracts, formulated products, and biological samples. Its use is critical for ensuring the accuracy, precision, and reproducibility of analytical methods.

Key Applications:

-

Method Development and Validation: Essential for establishing and validating HPLC methods for the analysis of this compound and related compounds.[2]

-

Quality Control: Used as a benchmark in routine quality control testing of raw materials and finished products to ensure they meet specified purity and concentration requirements.[2]

-

Pharmacokinetic Studies: Serves as a standard for the quantification of the compound and its metabolites in biological fluids during pharmacokinetic and metabolism studies.

Reference for Biological Assays

Given its established biological activities, this compound is an indispensable tool for in vitro and in vivo research.

-